molecular formula C25H28Cl2N6 B4296829 N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE

N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE

Cat. No.: B4296829
M. Wt: 483.4 g/mol
InChI Key: ZRBBXWPAAHHAGG-UHFFFAOYSA-N
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Description

N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a tetrazole ring, and a cyclohexanamine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the indole and tetrazole intermediates. The indole intermediate can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The tetrazole ring can be formed via the cyclization of an azide with a nitrile in the presence of a strong acid or base.

The final step involves the coupling of the indole and tetrazole intermediates with cyclohexanamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups on the indole ring can be reduced to amines.

    Substitution: The chlorine atoms on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and tetrazole derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and tetrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE: can be compared with other indole and tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of indole, tetrazole, and cyclohexanamine moieties, which can provide a distinct set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N6/c1-16-6-8-18(9-7-16)33-24(30-31-32-33)25(13-4-3-5-14-25)28-15-12-19-17(2)29-23-20(19)10-11-21(26)22(23)27/h6-11,28-29H,3-5,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBBXWPAAHHAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCCC4=C(NC5=C4C=CC(=C5Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
Reactant of Route 2
Reactant of Route 2
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
Reactant of Route 3
Reactant of Route 3
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
Reactant of Route 4
Reactant of Route 4
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
Reactant of Route 5
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE
Reactant of Route 6
N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE

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